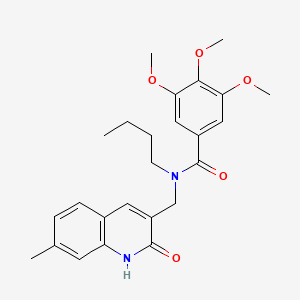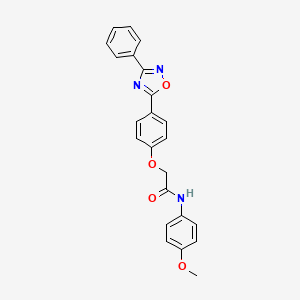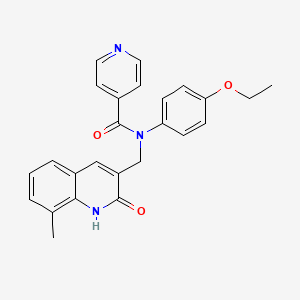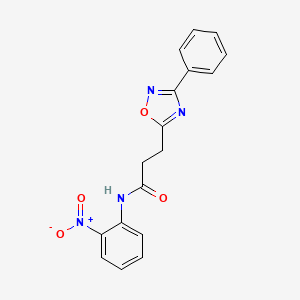
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BMTB and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
BMTB binds to a specific site on the α7 nAChR, which enhances the receptor's response to acetylcholine. This results in an increase in the activity of the receptor, leading to improved cognitive function. BMTB has also been found to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
BMTB has been found to improve cognitive function in animal models, particularly in tasks related to learning and memory. It has also been shown to enhance synaptic plasticity, which is important for the formation of new neural connections and the strengthening of existing ones. BMTB has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMTB in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. Another advantage is its ability to enhance cognitive function without causing adverse side effects. However, one limitation is the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on BMTB. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is the development of more potent and selective compounds that target the α7 nAChR. Additionally, further research is needed to fully understand the biochemical and physiological effects of BMTB and its potential applications in other areas of neuroscience research.
Synthesemethoden
The synthesis method for BMTB involves the condensation of 3,4,5-trimethoxybenzaldehyde with N-butyl-N-(2-chloroethyl)amine, followed by a reaction with 2-hydroxy-7-methylquinoline. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
BMTB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes and are implicated in various neurological disorders.
Eigenschaften
IUPAC Name |
N-butyl-3,4,5-trimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-6-7-10-27(15-19-12-17-9-8-16(2)11-20(17)26-24(19)28)25(29)18-13-21(30-3)23(32-5)22(14-18)31-4/h8-9,11-14H,6-7,10,15H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMXKEKTMBQHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)



![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)







